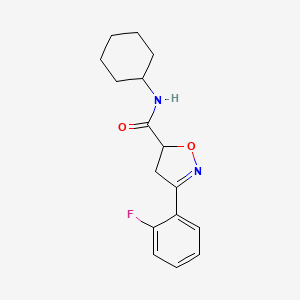![molecular formula C12H14N4O3S B5545204 1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)
1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves halogen-exchange reactions and esterification, highlighting the complexity and specificity required in the chemical synthesis process. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a closely related compound, showcases the type of reactions and conditions that might be involved in synthesizing similar complex molecules (Li Hong-xia, 2007).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, plays a crucial role in understanding the spatial arrangement and electronic configuration of atoms within a molecule. The analysis of compounds with similar structural motifs can provide insights into the molecular structure of 1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. For example, studies on molecules like 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone reveal detailed molecular geometry, which can be related to our compound of interest (Liang-zhong Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules are often studied through their interactions and transformations under various conditions. The photochemical study of related compounds, such as O-methylated α-carbonyl β-1 lignin model dimers, provides insights into reaction mechanisms, such as Norrish type I cleavage and photoreduction, which could be relevant to understanding the chemical behavior of 1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone (A. Castellan et al., 1990).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are fundamental to understanding the behavior of chemical compounds under different physical conditions. Although specific data on 1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is not available, studies on related compounds can provide a basis for predicting its physical properties. The determination of crystal structures of similar compounds, such as tetrazole derivatives, helps in understanding the solid-state characteristics and potential intermolecular interactions (Narsimha R Penthala et al., 2016).
Scientific Research Applications
Anticandidal Activity and Cytotoxicity
One study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, demonstrating potent anticandidal agents with weak cytotoxicities. These compounds were synthesized and evaluated using the microbroth dilution method for their anticandidal activity and MTT assay for cytotoxic effects against NIH/3T3 cells (Kaplancıklı et al., 2014).
Anticholinesterase Activities
Another study aimed to synthesize and investigate the anticholinesterase activities of fourteen different 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives. These compounds were found to inhibit acetylcholinesterase (AChE) to varying degrees, with derivatives 2 and 3 showing the most significant inhibitory effects, suggesting their potential as cholinesterase inhibitors (Mohsen et al., 2014).
Antitumor and Antimicrobial Activities
Research into the antimicrobial and antitumor activities of novel tetrazoles clubbed with pyrimidine revealed promising results. Pyrimidine tetrazole derivatives were synthesized through oxidative cyclization of chalcones, demonstrating good antibacterial and antifungal activity against several microorganisms, highlighting their potential as antimicrobial agents (Bhoge et al., 2021).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-16-12(13-14-15-16)20-7-10(17)9-6-8(18-2)4-5-11(9)19-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESWBJXVGQAVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxy-phenyl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)


![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)